molecular formula C9H13NO4 B1208871 Anticapsin CAS No. 28978-07-6

Anticapsin

Katalognummer: B1208871
CAS-Nummer: 28978-07-6
Molekulargewicht: 199.20 g/mol
InChI-Schlüssel: KHVZXXWDPSCGEK-MGVQOFIGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

CAS-Nummer

28978-07-6

Molekularformel

C9H13NO4

Molekulargewicht

199.20 g/mol

IUPAC-Name

(2S)-2-amino-3-[(1R,2S,6R)-5-oxo-7-oxabicyclo[4.1.0]heptan-2-yl]propanoic acid

InChI

InChI=1S/C9H13NO4/c10-5(9(12)13)3-4-1-2-6(11)8-7(4)14-8/h4-5,7-8H,1-3,10H2,(H,12,13)/t4-,5-,7+,8-/m0/s1

InChI-Schlüssel

KHVZXXWDPSCGEK-MGVQOFIGSA-N

SMILES

C1CC(=O)C2C(C1CC(C(=O)O)N)O2

Isomerische SMILES

C1CC(=O)[C@H]2[C@@H]([C@@H]1C[C@@H](C(=O)O)N)O2

Kanonische SMILES

C1CC(=O)C2C(C1CC(C(=O)O)N)O2

Synonyme

anticapsin

Herkunft des Produkts

United States

Beschreibung

Anticapsin is a non-proteinogenic epoxycyclohexanone-containing amino acid produced by Bacillus subtilis as part of the dipeptide antibiotic bacilysin (L-Ala-L-anticapsin) . Its biosynthesis involves a four-enzyme pathway (BacA, BacB, YwfH, YwfG) that converts prephenate, a primary metabolite in aromatic amino acid biosynthesis, into tetrahydrotyrosine (H4Tyr), a precursor of this compound . This compound is released intracellularly upon cleavage of bacilysin by peptidases and acts as a potent inhibitor of glucosamine-6-phosphate synthase (GFA), a critical enzyme in peptidoglycan and fungal cell wall biosynthesis . This inhibition disrupts cell wall integrity, leading to microbial lysis . This compound’s stereochemistry was revised in the 1990s, confirming its (2S,4S,7R) configuration through enantioselective synthesis .

Vorbereitungsmethoden

Microbial Strains and Inoculum Preparation

This compound is biosynthesized by Streptomyces griseoplanus (NRRL 3507) and Bacillus spp., with distinct fermentation protocols for each genus. For S. griseoplanus, sporulated slant cultures are cultivated on agar containing 1% dextrin, 1.5% nutrisoy flour, 0.2% molasses, and 0.1% CaCO₃ at 34°C for six days. Inoculum is prepared in a seed medium of 1.5% glucose, 1.5% nutrisoy grits, 1% corn steep liquor, 0.5% NaCl, and 0.2% CaCO₃, incubated at 30°C for 48 hours with agitation.

Medium Composition and Optimization

A complex medium optimized for S. griseoplanus includes 150 g/L sucrose, 30 g/L dextrin, 20 g/L nutrisoy grits, 3 g/L Amber EHG (a nitrogen source), and 1 g/L yeast extract. Comparative studies reveal sucrose’s superiority over glucose, fructose, or starch, yielding 1,050 µg/mL this compound versus 790 µg/mL with glucose (Table 1).

Table 1: Impact of Carbon Sources on this compound Titer in S. griseoplanus

Carbon Source (100 g/L)This compound Titer (µg/mL)
Sucrose1,050
Glucose790
Fructose750
Dextrin780
Starch470
Data derived from Boeck et al. (1971).

High carbohydrate concentrations (150 g/L sucrose) prolong the idiophase, enabling sustained biosynthesis even during stationary growth. Supplementation with 0.2% dibasic potassium phosphate further enhances yields by 15–20%.

Fermentation Parameters

Fermentations are conducted in aerated 40-L vessels at 30°C, with dissolved oxygen maintained above 30% saturation. this compound production begins during the trophophase (24–48 hours) but peaks at 144 hours under sucrose-fed conditions. Static incubation post-aeration reduces titers by 95% within 7 hours due to enzymatic degradation, a loss mitigated by pasteurization (10 minutes at 80°C).

Isolation and Purification Techniques

Filtration and Adsorption

Post-fermentation, broth is filtered with 2% Hyflo Supercel, and the filtrate adjusted to pH 4.0. Adsorption onto Norite S.G. carbon (5% w/v) for one hour captures this compound, which is eluted with 30% methanol. Two sequential carbon treatments recover >90% of bioactive material, concentrating the compound for further purification (Figure 1).

Figure 1: Purification Scheme for this compound

  • Filtration : Remove mycelia via Hyflo Supercel.

  • Adsorption : Bind this compound to Norite carbon at pH 4.0.

  • Elution : Recover using 30% methanol.

  • Chromatography : Refine via silica gel and Dowex 50W-X2 columns.

Chromatographic Refinement

Silica gel chromatography (100 × 21.2 mm Hypercarb column) with a 0–95% acetonitrile gradient isolates this compound from contaminants. Final purification uses Dowex 50W-X2 (Na⁺ form), eluting with ammonium hydroxide to yield >95% pure this compound. Lyophilization stabilizes the product, with recoveries exceeding 80%.

Enzymatic Biosynthesis in Bacillus spp.

BacC-Mediated Oxidation

In Bacillus, this compound derives from prephenate via a pathway involving BacC, an NAD⁺-dependent oxidoreductase. BacC dehydrogenates 4S-H₄Tyr (a dihydrothis compound precursor) to install the C7 ketone group, a step confirmed by in vitro assays showing 4S-H₄Tyr specificity.

BacD-Catalyzed Dipeptide Ligation

BacD (YwfE), an ATP-grasp ligase, conjugates l-alanine to this compound, forming bacilysin. Substrate specificity studies indicate BacD accepts small N-terminal residues (e.g., alanine) and bulky C-terminal residues (e.g., this compound). BacD knockout strains accumulate intracellular this compound, confirming its role in dipeptide synthesis.

Analytical Quantification

Bioassays and Chemical Methods

  • Anthrone Method : Quantifies residual sucrose in fermentations.

  • Glucose Oxidase Assay : Monitors glucose depletion during growth.

  • LC/MS : Detects dihydrothis compound and bacilysin via m/z 245.2 and 245.1, respectively.

Potency Titration

Anticapsular activity is assayed against Streptococcus pyogenes, with one unit defined as the amount inhibiting capsule formation by 50% .

Analyse Chemischer Reaktionen

Types of Reactions: Anticapsin undergoes various chemical reactions, including hydrolysis and inhibition reactions. One of the primary reactions involves the hydrolysis of bacilysin to release this compound, which then exerts its antibiotic effects .

Common Reagents and Conditions: The hydrolysis of bacilysin to release this compound is facilitated by specific proteinases found in target organisms such as Candida albicans . The reaction conditions typically involve the presence of these proteinases and an aqueous environment.

Major Products Formed: The major product formed from the hydrolysis of bacilysin is this compound itself. This compound then interacts with target enzymes, such as glucosamine-6-phosphate synthase, to inhibit their activity .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Anticapsin exhibits potent antimicrobial activity, particularly against Gram-positive bacteria and some fungi. The mechanism of action involves the irreversible inhibition of glucosamine-6-phosphate synthase, an essential enzyme in cell wall biosynthesis. This inhibition occurs through the covalent binding of this compound to the enzyme's active site, mimicking the natural substrate glutamine .

Case Study: Efficacy Against Candida albicans

A study demonstrated that this compound released from bacilysin could effectively inhibit Candida albicans, a common fungal pathogen. The compound was shown to disrupt cell wall synthesis, leading to cell lysis and death . This finding highlights this compound's potential as an antifungal agent, particularly in treating candidiasis.

Biosynthesis and Genetic Engineering

The biosynthesis of this compound is facilitated by a series of enzymes encoded within the bac operon of Bacillus species. Key enzymes include BacA, BacB, BacC, and BacD, which work together to convert prephenate into this compound via a non-ribosomal peptide synthesis pathway .

Table 1: Enzymatic Roles in this compound Biosynthesis

EnzymeFunctionRole in this compound Production
BacAPrephenate dehydrataseConverts prephenate to a precursor for this compound
BacBBicupin enzymeInvolved in structural modifications during synthesis
BacCDioxygenaseParticipates in the final steps of this compound formation
BacDDipeptide ligaseCatalyzes the formation of l-alanyl-l-anticapsin

Potential for Drug Development

Given its unique mechanism of action and efficacy against resistant strains of bacteria and fungi, this compound is being explored as a lead compound for new antimicrobial drugs. Research indicates that modifications to the this compound structure could enhance its potency and spectrum of activity .

Case Study: Structural Modifications

Research into structural analogs of this compound has shown promise in improving its binding affinity for target enzymes. For instance, phosphinate analogs have been developed that demonstrate competitive inhibition against glucosamine-6-phosphate synthase, suggesting avenues for drug design that can overcome resistance mechanisms .

Agricultural Applications

Beyond medical uses, this compound may also find applications in agriculture as a biopesticide. Its ability to inhibit fungal pathogens could be harnessed to protect crops from diseases caused by fungi, reducing reliance on synthetic fungicides.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Features of Anticapsin and Related Compounds

Compound Structure Class Biosynthetic Pathway Target Mechanism Biological Activity
This compound Epoxycyclohexanone amino acid Four-enzyme pathway (BacA, BacB, YwfH, YwfG) Glucosamine-6-phosphate synthase (GFA) Antibacterial, antifungal
Bacilysin Dipeptide (L-Ala-L-anticapsin) BacD ligase adds L-Ala to this compound Prodrug: releases this compound intracellularly Broad-spectrum antimicrobial
Difficidin Macrolide Polyketide synthase (PKS) system Ribosomal subunits, cell membranes Antibacterial (e.g., Xanthomonas)
Tetrahydrotyrosine (H4Tyr) Cyclohexenol amino acid Same as this compound (BacA, BacB, YwfH, YwfG) Precursor for cyanobacterial peptides (e.g., micropeptins) Secondary metabolite in nonribosomal peptides
Choi (Aeruginoside 126A) Dihydro-phenylalanine derivative AerD (prephenate decarboxylase) Unknown Antifungal

Mode of Action

  • This compound : Irreversibly inhibits GFA by mimicking glutamine, disrupting cell wall biosynthesis . Molecular simulations confirm its stable binding to GFA’s active site .
  • Bacilysin : Acts as a prodrug; its transport into cells is more efficient than this compound alone due to peptide uptake systems .
  • Difficidin : Inhibits protein synthesis via ribosomal binding and destabilizes membranes .

Biologische Aktivität

Anticapsin, a non-proteinogenic amino acid produced by Bacillus species, is primarily recognized for its role as a component of the dipeptide antibiotic bacilysin. This compound exhibits significant biological activity, particularly as an inhibitor of glucosamine-6-phosphate synthase, an enzyme crucial for bacterial cell wall synthesis. This article explores the biosynthesis, mechanism of action, and antimicrobial efficacy of this compound, supported by relevant data and case studies.

1. Biosynthesis of this compound

This compound is synthesized as part of the bacilysin biosynthetic pathway. The genes involved in this process include bacA, bacB, bacC, bacD, and bacE, which collectively encode enzymes that catalyze the formation of bacilysin from prephenate. The biosynthetic pathway can be summarized as follows:

  • BacA : Functions as a prephenate dehydratase.
  • BacB : Belongs to the bicupin iron enzyme family.
  • BacC : Proposed to have reductase or dehydrogenase activity.
  • BacD : An L-amino acid ligase critical for dipeptide formation.
  • BacE : Involved in host resistance mechanisms.

The enzymatic conversion of bacilysin into this compound occurs through hydrolysis by cytoplasmic peptidases, releasing the active compound that inhibits glucosamine-6-phosphate synthase .

This compound functions by mimicking glutamine and irreversibly binding to glucosamine-6-phosphate synthase. This binding prevents the conversion of fructose-6-phosphate and glutamine into glucosamine-6-phosphate, leading to a depletion of nucleotide precursors necessary for peptidoglycan biosynthesis. The structural characteristics of this compound facilitate its covalent attachment to the enzyme's active site, which is primarily cysteine thiol .

3. Antimicrobial Activity

While bacilysin exhibits broad-spectrum antibacterial activity against various Gram-positive bacteria and fungi, this compound alone has limited antibacterial properties. The minimum inhibitory concentrations (MIC) for this compound vary significantly based on the bacterial strain and growth conditions:

CompoundBacterial StrainMIC (µg/ml)
BacilysinE. coli0.001
This compoundStaphylococcus aureus250
This compoundCandida albicans62

These values indicate that while bacilysin is effective at low concentrations, this compound requires much higher concentrations to exert any effect .

4. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on GlmS Inhibition : Research demonstrated that this compound acts similarly to other glutamine analogs by covalently binding to GlmS, leading to bacterial cell death due to disrupted peptidoglycan biosynthesis. This study emphasized the specificity of this compound's action and its potential therapeutic implications against resistant bacterial strains .
  • Comparative Analysis with Bacilysin : Investigations into the transport mechanisms revealed that bacilysin's efficacy is partly due to its ability to be transported into bacterial cells more efficiently than this compound. Mutations in peptide transport systems were identified in resistant strains, suggesting a pathway for developing resistance against these antibiotics .

Q & A

Q. What enzymatic pathway governs Anticapsin biosynthesis in Bacillus subtilis?

this compound is synthesized via a four-enzyme cascade: BacA (prephenate decarboxylase), BacB (allylic isomerase), YwfH (short-chain reductase), and YwfG (transaminase). BacA initiates the pathway by decarboxylating prephenate without aromatic ring formation, generating 3-(4-hydroxycyclohexa-1,5-dienyl)-2-oxopropanoic acid (H₂HPP₄). BacB isomerizes this intermediate to H₂HPP₅, which undergoes NADH-dependent conjugate reduction by YwfH to form tetrahydro-4-hydroxyphenylpyruvate (H₄HPP). Finally, YwfG transaminates H₄HPP using L-Phe as an amino donor to yield tetrahydrotyrosine (H₄Tyr), a precursor to this compound .

Methodological Insight : Pathway elucidation relied on enzyme purification, kinetic assays (e.g., Michaelis-Menten analysis for BacA’s Kₘ and kₐₜ ), and structural validation via NMR (1H, 13C COSY, HMBC) and LC-MS .

Q. Which analytical techniques are critical for characterizing this compound biosynthesis intermediates?

  • HPLC : Used to monitor enzyme activity (e.g., BacA/BacB reactions with prephenate) and quantify product formation via UV absorbance (e.g., A₂₅₈ for H₂HPP₅) .
  • NMR : 1H and 13C NMR (COSY, HSQC, HMBC) resolved structural ambiguities in intermediates like H₂HPP₄ and H₄Tyr. Deuterated buffers (D₂O) minimized decomposition during freeze-drying and enabled real-time monitoring of isomerization kinetics .
  • LC-MS : High-resolution MS in negative ion mode confirmed molecular formulas (e.g., H₂HPP₅: m/z 209.0452 [M-H]⁻) .

Key Data : NMR assignments for H₄Tyr included δ 3.95 (C3-H), δ 2.65 (C9a-H), and δ 1.85 (C8-H), with HMBC correlations confirming cyclohexenol ring geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme functional assignments (e.g., BacB’s role as isomerase vs. oxidase)?

Initial bioinformatics suggested BacB might act as an oxidase due to its dicupin fold and metal-binding homology . However, kinetic and isotopic labeling studies revealed its allylic isomerase activity :

  • Deuterium Incorporation : BacB selectively introduces a deuteron at C9 in D₂O during H₂HPP₄→H₂HPP₅ conversion, aligning with isomerization (not oxygenation) .
  • Real-Time NMR : Monitoring H₂HPP₄ signal decay (δ 6.25 ppm) and H₂HPP₅ formation (δ 6.65 ppm) over 12 hours confirmed non-enzymatic isomerization, while BacB accelerated this process 10-fold .

Experimental Design : Combine structural biology (X-ray crystallography for active-site analysis) with substrate analogs (e.g., C9-deuterated prephenate) to dissect catalytic mechanisms .

Q. What kinetic parameters define BacA-catalyzed prephenate decarboxylation?

BacA exhibits a Kₘ of 15.8 mM for prephenate and kₐₜ of 0.12 s⁻¹ under standard conditions (40 mM phosphate buffer, pH 7.5). Reaction progress was tracked via UV scans (220–340 nm), with linear A₂₅₈ increase indicating H₂HPP₄ accumulation .

Methodological Note : Baseline correction for prephenate absorbance (λₘₐₓ 257 nm) and use of excess cofactors (NADH, PLP) minimized interference .

Q. How do isotope labeling studies validate the this compound biosynthetic pathway?

Radiolabeled shikimate feeding in B. subtilis confirmed prephenate as the precursor, as labeled carbons were incorporated into bacilysin but not Phe/Tyr . For in vitro studies:

  • 13C-Prephenate : Tracked carbon flux via 13C NMR, revealing C8 protonation by BacA and C9 deuteration by BacB .
  • D₂O Buffers : Enabled detection of non-enzymatic H₂HPP₄→H₂HPP₅ isomerization (t½ = 8 hours) .

Q. What unresolved steps remain in this compound biosynthesis?

Three post-H₄Tyr transformations are uncharacterized:

Epoxidation : The C5–C6 double bond in H₄Tyr must be epoxidized. Candidate enzymes (e.g., BacC, a putative oxidoreductase) require activity assays with H₄HPP or H₄Tyr .

C7 Oxidation : Conversion of the C7 hydroxyl to a ketone (this compound’s defining feature) may involve BacC or an unidentified oxidase .

Transamination Order : Whether epoxidation precedes or follows transamination is unclear. Use 13C-labeled H₄Tyr and MS/MS to track intermediate modifications .

Q. How can 2D-NMR distinguish enzyme-catalyzed vs. non-enzymatic isomerization products?

  • gHMBC/gHSQC : Identified cross-peaks between C3 (δ 175 ppm) and H9 (δ 2.65 ppm) in BacB-catalyzed H₂HPP₅, absent in non-enzymatic products .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates in H₂O vs. D₂O; BacB’s KIE of 2.3 confirmed proton transfer as the rate-limiting step .

Q. What methodologies address contradictory data on BacB’s metal dependence?

While BacB’s dicupin fold suggests Fe²⁺/Mn²⁺ binding , activity assays with:

  • Metal Chelators (e.g., EDTA): No loss of isomerase activity ruled out essential metal cofactors.
  • ICP-MS : Quantified trace metals in purified BacB; <0.1 equivalents of Fe/Mn per enzyme subunit indicated metal independence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anticapsin
Reactant of Route 2
Anticapsin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.